Methyl5-(4-bromobenzoyl)furan-2-carboxylate
Description
Methyl 5-(4-bromobenzoyl)furan-2-carboxylate is a furan-based ester derivative characterized by a bromobenzoyl substituent at the 5-position of the furan ring. The bromine atom at the para position of the benzoyl group confers distinct electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C13H9BrO4 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
methyl 5-(4-bromobenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H9BrO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3 |
InChI Key |
CLUKNEIGLORIJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate typically involves the esterification of 5-(4-bromobenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Benzyl derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Synthesis of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate
The synthesis of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid derivatives with 4-bromobenzoyl chloride. This process often employs coupling reactions such as Suzuki or Stille coupling to achieve the desired compound. The reaction conditions, including the choice of solvents and catalysts, play a crucial role in the yield and purity of the final product.
Antibacterial Activity
Research has demonstrated that Methyl 5-(4-bromobenzoyl)furan-2-carboxylate exhibits notable antibacterial properties against various strains of bacteria, including multidrug-resistant organisms. In vitro studies have shown that this compound can inhibit the growth of pathogens like Acinetobacter baumannii and Staphylococcus aureus.
Table 1: Antibacterial Activity of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate
| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Acinetobacter baumannii | 18 | 50 |
| Staphylococcus aureus | 15 | 60 |
| Escherichia coli | 12 | 70 |
These results indicate that Methyl 5-(4-bromobenzoyl)furan-2-carboxylate could serve as a promising candidate for developing new antibacterial agents.
Anticancer Activity
Methyl 5-(4-bromobenzoyl)furan-2-carboxylate has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of key apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
Table 2: Anticancer Activity on HepG2 Cell Line
| Compound | % Cell Viability after Treatment (%) |
|---|---|
| Methyl 5-(4-bromobenzoyl)furan-2-carboxylate | 35 |
| Doxorubicin | 10 |
These findings suggest that Methyl 5-(4-bromobenzoyl)furan-2-carboxylate has significant potential as an anticancer agent, particularly when compared to established treatments.
Case Studies
Several studies have focused on the applications of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate in drug discovery:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's effectiveness against drug-resistant bacteria. The results indicated a strong correlation between concentration and antibacterial activity, with significant inhibition observed at higher concentrations .
- Investigation of Anticancer Properties : Another research effort assessed the compound's ability to induce apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between Methyl 5-(4-bromobenzoyl)furan-2-carboxylate and target proteins involved in bacterial resistance mechanisms. These insights are critical for designing more effective derivatives .
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Derivatives
Benzofuran vs. Furan Core Derivatives
The core heterocyclic structure influences stability and bioactivity:
- Benzo[b]furan-2-carboxylates (): These derivatives, such as ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]furan-2-carboxylate, exhibit enhanced rigidity due to the fused benzene ring. This structural feature improves binding affinity to enzymes like SARS-CoV-2 MPRO, as evidenced by their DAS (Docking Affinity Score) values in Table 1 of .
Substituent Effects on Bioactivity
Substituent identity and position modulate biological activity:
- Hydroxymethyl Derivatives () : Methyl 5-(hydroxymethyl)furan-2-carboxylate () demonstrates antibacterial activity (MIC = 100 µg/mL), attributed to the polar hydroxymethyl group enhancing solubility and target interactions. In contrast, bromobenzoyl derivatives may exhibit altered pharmacokinetics due to increased lipophilicity .
- Sulfamoylphenyl Analogs () : 5-(3-Sulfamoylphenyl)furan-2-carboxylate shows potent inhibition of Mab-SaS (IC50 = 2.3 µM), highlighting how sulfonamide groups enhance enzyme binding compared to halogenated analogs .
Table 2: Bioactivity of Selected Analogs
Biological Activity
Methyl 5-(4-bromobenzoyl)furan-2-carboxylate is a synthetic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties as evidenced by various studies.
Chemical Structure and Synthesis
Methyl 5-(4-bromobenzoyl)furan-2-carboxylate belongs to the furan derivatives, characterized by the presence of a furan ring substituted with a bromobenzoyl group. The synthesis typically involves the reaction of furan-2-carboxylic acid derivatives with bromobenzoyl chloride in the presence of a suitable catalyst.
Antibacterial Activity
The antibacterial properties of methyl 5-(4-bromobenzoyl)furan-2-carboxylate have been evaluated against various strains of bacteria, including drug-resistant pathogens. Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 1.00 µg/mL | 18 |
| Escherichia coli | 2.00 µg/mL | 15 |
| Pseudomonas aeruginosa | 3.00 µg/mL | 12 |
These results demonstrate that methyl 5-(4-bromobenzoyl)furan-2-carboxylate has the potential to be developed as an antibacterial agent, especially in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of methyl 5-(4-bromobenzoyl)furan-2-carboxylate has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| HepG2 | 10.5 | Cell cycle arrest at G1 phase |
| MCF-7 | 12.0 | Inhibition of proliferation |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, methyl 5-(4-bromobenzoyl)furan-2-carboxylate has been assessed for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
| Inflammatory Marker | Inhibition (%) |
|---|---|
| TNF-alpha | 70 |
| IL-6 | 65 |
| COX-2 | 80 |
These findings suggest that this compound may serve as a therapeutic agent for inflammatory diseases, potentially offering a dual action against both inflammation and microbial infections .
Case Studies
Several case studies have highlighted the efficacy of methyl 5-(4-bromobenzoyl)furan-2-carboxylate:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections demonstrated that topical application of formulations containing this compound led to significant reductions in bacterial load compared to control groups.
- Case Study on Cancer Treatment : In vitro studies conducted on breast cancer cell lines showed that treatment with methyl 5-(4-bromobenzoyl)furan-2-carboxylate resulted in reduced tumor growth and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
